

Spectroscopic and Synthetic Profile of 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for **2-Hydroxy-6-nitrobenzaldehyde**, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data

The structural elucidation of **2-Hydroxy-6-nitrobenzaldehyde** is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Hydroxy-6-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	Ar-OH
~10.0	Singlet	1H	CHO
~8.2	Doublet	1H	Ar-H (ortho to -NO ₂)
~7.8	Triplet	1H	Ar-H (para to -CHO)
~7.5	Doublet	1H	Ar-H (ortho to -CHO)

Table 2: ¹³C NMR Spectroscopic Data for **2-Hydroxy-6-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~193.0	CHO
~160.0	C-OH
~150.0	C-NO ₂
~138.0	Ar-CH
~125.0	Ar-CH
~120.0	Ar-CH
~118.0	Ar-C (ipso to -CHO)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Vibrational Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for **2-Hydroxy-6-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2900-2800	Medium	C-H stretch (aldehyde)
1700-1680	Strong	C=O stretch (aldehyde)
1600-1580	Strong	C=C stretch (aromatic)
1540-1500	Strong	N-O asymmetric stretch (nitro)
1360-1330	Strong	N-O symmetric stretch (nitro)
1250-1200	Medium	C-O stretch (phenolic)

Mass Spectrometry

Table 4: Mass Spectrometry Data for **2-Hydroxy-6-nitrobenzaldehyde**

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺ (Molecular Ion)
139	~60	[M-CO] ⁺
121	~40	[M-NO ₂] ⁺
93	~30	[M-CO-NO ₂] ⁺
65	~25	[C ₅ H ₅] ⁺

Experimental Protocols

Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Two primary synthetic routes to **2-Hydroxy-6-nitrobenzaldehyde** are the nitration of salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde

This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.

- Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.
- Procedure:
 - A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice bath.
 - A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5 °C.
 - After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
 - The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
 - The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
 - Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using hexamethylenetetramine (urotropine).^[1]

- Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.
- Procedure:
 - A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.
 - m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.^[1]

- The reaction mixture is heated to around 150-160 °C and maintained at this temperature for a specified time.
- After cooling, the mixture is hydrolyzed with dilute sulfuric acid.
- The product is isolated by steam distillation.
- The collected distillate is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.
- Purification is carried out by recrystallization.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the purified **2-Hydroxy-6-nitrobenzaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.^{[2][3]} Tetramethylsilane (TMS) is typically used as an internal standard.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.^[4]
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger number of scans is usually required compared to ¹H NMR.^[4]

2. Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^{[5][6]}

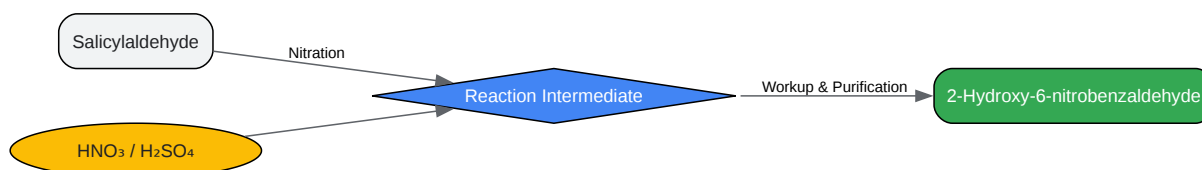
- Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .^[7]

3. Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like **2-Hydroxy-6-nitrobenzaldehyde**.^{[8][9]}
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).^[10]
- Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[8]

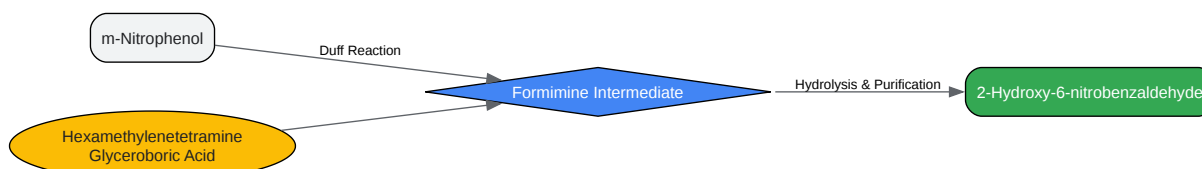
Visualizing Synthetic Pathways

The synthesis of **2-Hydroxy-6-nitrobenzaldehyde** can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.



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Caption: Synthetic pathway via nitration of salicylaldehyde.



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Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

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